Tazobactam Diphenylmethyl Ester
Description
Contextual Significance of β-Lactamase Inhibitors in Antimicrobial Therapy
The discovery and widespread use of β-lactam antibiotics, such as penicillins and cephalosporins, marked a revolution in treating bacterial infections. nih.gov These antibiotics function by inhibiting the synthesis of the bacterial cell wall. patsnap.com However, the emergence and spread of bacterial resistance, primarily through the production of β-lactamase enzymes, has significantly threatened the efficacy of these life-saving drugs. patsnap.comnih.gov These enzymes hydrolyze the four-membered β-lactam ring, the core structural feature of this antibiotic class, rendering them inactive. patsnap.comyoutube.com
To counteract this resistance mechanism, β-lactamase inhibitors were developed. patsnap.com These compounds are typically co-administered with β-lactam antibiotics. nih.gov They act as "sacrificial substrates," binding to and inactivating the β-lactamase enzymes, thereby protecting the partner antibiotic from destruction and allowing it to exert its antibacterial effect. patsnap.comtaylorandfrancis.com The combination of a β-lactam antibiotic with a β-lactamase inhibitor broadens the spectrum of activity and helps preserve the utility of some of our most vital antibacterial agents. nih.govpatsnap.com Tazobactam (B1681243) is a potent, heavily modified penicillin-derived sulfone that serves as a prominent β-lactamase inhibitor. scholarsresearchlibrary.comnewdrugapprovals.org
Role of Tazobactam Diphenylmethyl Ester as a Key Intermediate in Tazobactam Synthesis
This compound is a crucial, non-transient compound formed during the multi-step chemical synthesis of Tazobactam. scholarsresearchlibrary.compatsnap.com In the synthetic pathway, the carboxylic acid group of a penicillin-derived precursor is protected as a diphenylmethyl (or benzhydryl) ester. This protection is a key strategic step for several reasons. The diphenylmethyl group is bulky, which can influence the stereochemical outcome of subsequent reactions, and it is stable enough to withstand the various reaction conditions employed during the synthesis, such as oxidation and cycloaddition. researchgate.net
The ester serves to mask the reactive carboxylic acid functional group, preventing it from interfering with the chemical transformations required to build the triazole ring and modify the penam (B1241934) core. scholarsresearchlibrary.com Once the core structure of Tazobactam is assembled, the final step in the synthesis is the removal of this diphenylmethyl protecting group to yield the active pharmaceutical ingredient, Tazobactam. scholarsresearchlibrary.comresearchgate.net The conversion of this compound to Tazobactam is a critical deprotection step, often achieved through methods like hydrogenolysis or acid-catalyzed cleavage. scholarsresearchlibrary.comnewdrugapprovals.org
Historical Development of Synthetic Approaches to this compound
The synthesis of Tazobactam, and by extension its diphenylmethyl ester intermediate, has evolved significantly over time, with researchers aiming to improve efficiency, yield, and safety while reducing costs and environmental impact. patsnap.comgoogle.com According to the starting materials, three main synthetic routes have been established. patsnap.comgoogle.com
| Starting Material | General Approach | Key Features & Challenges |
| 6-Aminopenicillanic Acid (6-APA) | This is a common and widely adopted route involving multiple steps such as bromination, oxidation, esterification to form the diphenylmethyl ester, reduction, thermal cracking, chloromethylation, azidation, oxidation to the sulfone, and finally a [3+2] cycloaddition reaction to form the triazole ring. google.com | While the individual steps are relatively straightforward and suitable for industrial scale-up, the overall route is long. google.com A significant challenge is the formation of an undesired six-membered ring by-product during the azidation step, which lowers the yield. google.com |
| Penicillanic Acid Derivatives | Routes starting from precursors like penicillanic acid-3α-carboxylate diphenylmethyl ester-1β-oxide involve ring-opening, chloromethylation, azidation, and oxidation. patsnap.com An improved process starts with the commercially available (2S,5R) 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 4-oxide, diphenylmethyl ester. scholarsresearchlibrary.com | These routes can be shorter but may involve costly reagents or challenging purification steps to remove isomers. scholarsresearchlibrary.comresearchgate.net For instance, the reaction of an azidomethyl intermediate with acetylene (B1199291) gas often requires high pressure and temperature. scholarsresearchlibrary.com |
| Sulbactam | This approach utilizes another established β-lactamase inhibitor, Sulbactam, as the starting material. The synthesis involves introducing an azide (B81097) group onto the methyl function, protecting the carboxylic acid, and then forming the triazole ring. scholarsresearchlibrary.comgoogle.com | Direct azidation of the methyl group on Sulbactam has proven to be low-yielding, making this route difficult for large-scale industrial production. google.com |
Early methods often involved cryogenic temperatures and column chromatography for purification, which are not ideal for large-scale synthesis. scholarsresearchlibrary.com A significant advancement was the development of a process that avoids the use of hazardous sodium azide and flammable acetylene gas by using a silver salt of 1,2,3-triazole or mercury (II) acetate (B1210297) to introduce the triazole ring directly. scholarsresearchlibrary.comresearchgate.net Another key improvement involves a specific oxidation step of the sulfur atom to a single oxide before the azidation reaction. This modification effectively blocks the lone pair electrons on the sulfur, preventing the undesired ring expansion and significantly improving the yield of the desired five-membered ring product. google.com
The following table outlines a representative synthetic pathway to this compound, highlighting the progression of intermediates.
| Step | Starting Material | Key Reagents | Intermediate Formed |
| 1 | (2S,5R) 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 4-oxide, diphenylmethyl ester | 2-Mercaptobenzothiazole (B37678), Toluene (B28343) | Azetidinonedisulfide diphenylmethyl ester |
| 2 | Azetidinonedisulfide diphenylmethyl ester | Anhydrous Copper (II) Chloride, Ethyl Acetate | (2S,3S,5R) 3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, diphenylmethyl ester |
| 3 | Chloromethylpenam diphenylmethyl ester | Sodium Azide, DMF | (2S,3S,5R) 3-(azidomethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, diphenylmethyl ester |
| 4 | Azidomethylpenam diphenylmethyl ester | Potassium Permanganate (B83412) | Azidomethylpenam sulfone diphenylmethyl ester |
| 5 | Azidomethylpenam sulfone diphenylmethyl ester | Acetylene Gas or Vinyl Acetate | This compound |
This table is a simplified representation of one of the multi-step synthetic routes described in the literature. scholarsresearchlibrary.com
These ongoing refinements in synthetic methodology underscore the industrial and medicinal importance of producing Tazobactam efficiently and economically, a process in which this compound remains an indispensable intermediate.
Structure
3D Structure
Properties
IUPAC Name |
benzhydryl (2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-23(15-26-13-12-24-25-26)21(27-18(28)14-19(27)33(23,30)31)22(29)32-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,19-21H,14-15H2,1H3/t19-,21+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGXFQIAGFMIHJ-NWSQWKLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CN5C=CN=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CN5C=CN=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001100413 | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, diphenylmethyl ester, 4,4-dioxide, (2S,3S,5R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001100413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89789-07-1 | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, diphenylmethyl ester, 4,4-dioxide, (2S,3S,5R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89789-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, diphenylmethyl ester, 4,4-dioxide, (2S,3S,5R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001100413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diphenylmethyl (2S,3S,5R)-3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Tazobactam Diphenylmethyl Ester
Chemo-Synthetic Pathways and Route Design
The synthesis of tazobactam (B1681243) diphenylmethyl ester can be approached through various pathways, primarily originating from penicillin derivatives. These routes are designed to construct the core penam (B1241934) structure and introduce the characteristic triazole moiety.
Penicillanic Acid Derivative Based Routes
A common strategy for synthesizing tazobactam diphenylmethyl ester involves the use of 2β-chloromethyl penicillanate intermediates. One route begins with 6,6-dihydropenam sulfoxide (B87167) acid diphenylmethyl ester, which undergoes thermal cracking and chloromethylation to yield 2β-chloromethyl penicillanic acid diphenylmethyl ester. google.com This intermediate is then oxidized, often using an oxidizing agent like sodium perborate, hydrogen peroxide, peracetic acid, or metachloroperbenzoic acid, to form the corresponding 1β-oxide. google.com The reaction is typically carried out in an organic solvent such as methylene (B1212753) chloride, chloroform, carbon tetrachloride, or ethyl acetate (B1210297). google.com
Further reaction with sodium azide (B81097) leads to the formation of 2β-azidomethyl penicillanic acid diphenylmethyl ester-1β-oxide. google.com This is followed by oxidation with potassium permanganate (B83412) and acetic acid to produce 2β-azidomethyl penicillanic acid diphenylmethyl ester-1,1-dioxide. google.com Another described method involves the reaction of azetidinonedisulfide diphenylmethyl ester with anhydrous copper (II) chloride to form the chloromethylpenam diphenylmethyl ester. scholarsresearchlibrary.com
| Starting Material | Key Intermediates | Reagents |
| 6,6-Dihydropenam sulfoxide acid diphenylmethyl ester | 2β-Chloromethyl penicillanic acid diphenylmethyl ester | Thermal cracking, Chloromethylation |
| 2β-Chloromethyl penicillanic acid diphenylmethyl ester | 2β-Chloromethyl penicillanic acid diphenylmethyl ester-1β-oxide | Sodium perborate, Hydrogen peroxide, Peracetic acid, or Metachloroperbenzoic acid |
| 2β-Chloromethyl penicillanic acid diphenylmethyl ester-1β-oxide | 2β-Azidomethyl penicillanic acid diphenylmethyl ester-1β-oxide | Sodium azide |
| 2β-Azidomethyl penicillanic acid diphenylmethyl ester-1β-oxide | 2β-Azidomethyl penicillanic acid diphenylmethyl ester-1,1-dioxide | Potassium permanganate, Acetic acid |
| Azetidinonedisulfide diphenylmethyl ester | Chloromethylpenam diphenylmethyl ester | Anhydrous copper (II) chloride |
A key step in many synthetic routes to tazobactam is the formation of the 1,2,3-triazole ring, which is often achieved through a [3+2] cycloaddition reaction. scholarsresearchlibrary.com This reaction typically involves an azidomethylpenam sulfone diphenylmethyl ester intermediate and a source of acetylene (B1199291). scholarsresearchlibrary.com
The synthesis often starts from a chloromethylpenam diphenylmethyl ester, which is treated with sodium azide to produce the azidomethylpenam diphenylmethyl ester. scholarsresearchlibrary.com This intermediate is then oxidized, for example with potassium permanganate, to yield the corresponding azidomethylpenam sulfone diphenylmethyl ester. scholarsresearchlibrary.com The subsequent cycloaddition with acetylene gas, often conducted in an autoclave at elevated temperatures (e.g., 80-85°C), or with vinyl acetate at higher temperatures (e.g., 110°C), affords this compound. google.comscholarsresearchlibrary.com The choice of solvent can influence the reaction, with moderately polar solvents being effective. scholarsresearchlibrary.com
| Intermediate | Reaction Type | Reagents | Product |
| Azidomethylpenam sulfone diphenylmethyl ester | [3+2] Cycloaddition | Acetylene gas or Vinyl acetate | This compound |
In one such route, 6-APA is converted through several steps including esterification, oxidation, and reductive debromination to a key intermediate, 6,6-dihydropenam sulfoxide acid diphenylmethyl ester, without the need for separation of intermediates. google.com This intermediate is then further elaborated to tazobactam. Another approach starting from 6-APA involves its conversion to an intermediate that reacts with 2-triphenylsilyl-1,2,3-triazole to introduce the triazole ring. google.com This is followed by oxidation with potassium permanganate and subsequent deprotection to yield tazobactam. google.com
Novel Reactants and Catalytic Systems in Esterification and Functionalization
Recent advancements have focused on the use of novel reagents and catalysts to improve the efficiency and selectivity of the synthetic steps leading to this compound.
The introduction of the 1,2,3-triazole ring is a critical transformation. One innovative method utilizes a silver salt of 1,2,3-triazole. scholarsresearchlibrary.com This approach has been shown to avoid the formation of an undesired isomer. researchgate.net The reaction of a suitable penam intermediate with the silver triazole, followed by oxidation, yields this compound. scholarsresearchlibrary.comresearchgate.net The use of an organosilver compound in the synthesis of tazobactam has been reported to provide a significantly higher yield. researchgate.net
| Reactant/Catalyst | Application | Advantage |
| Silver salt of 1,2,3-triazole | Introduction of the triazole ring | Avoids isomer formation, higher yield |
| 2-Triphenylsilyl-1,2,3-triazole | Introduction of the triazole ring | Simple, safe, shorter route, improved yield |
| Quaternary ammonium (B1175870) salts (Phase transfer catalyst) | Varies depending on the specific reaction step | Improved reaction rate and product purity |
Catalysis with Nano-Loaded Ionic Liquids and Other Catalysts
The synthesis of this compound has seen significant advancements through the introduction of novel catalytic systems. One such innovation involves the use of a nano Cu-loaded ionic liquid catalyst. patsnap.com This catalyst facilitates a one-pot reaction combining azidation and cyclization addition, which simplifies the process and shortens the reaction time. patsnap.com The nano-catalyst demonstrates a high recovery rate and can be reused, which substantially reduces production costs. patsnap.com
| Catalyst System | Key Advantages | Reference |
| Nano Cu-loaded ionic liquid | Shortens reaction time, improves yield, reusable, reduces cost. | patsnap.com |
| Phase transfer catalysts | Improves reaction rate and product purity. | google.com |
| Hydrogen peroxide-cobalt acetate | Good reaction selectivity, high yield, catalyst is recyclable. | google.com |
| Silver triazole | Avoids isomer formation, increases overall yield. | researchgate.net |
Stereochemical Control and Isomer Management in Synthesis
To address this, various strategies have been developed to exert stereochemical control. One approach involves the use of trimethylsilane (B1584522) azide instead of sodium azide in the azidation step. google.com This, combined with the use of a protic solvent in place of water, favors the desired nucleophilic substitution and inhibits the formation of isomers, thereby improving the yield. google.com Another method utilizes silver triazole as a reactant, which has been shown to effectively prevent the formation of a key isomeric impurity. researchgate.net Careful control of reaction conditions, such as temperature and the choice of solvent, is also crucial in managing isomer formation. For instance, conducting certain reaction steps at lower temperatures can improve the selectivity of the reaction and reduce the formation of by-products. scholarsresearchlibrary.com
Process Optimization and Scale-Up Strategies
Enhancements for Industrial Production Efficiency
For the large-scale industrial production of this compound, efficiency is a key consideration. Several process enhancements have been developed to meet this demand. A one-pot, two-step procedure has been demonstrated for the synthesis of related symmetrical 1,3-diphenylacetone (B89425) derivatives at a large scale with high purity, suggesting the potential for similar streamlined processes for Tazobactam intermediates. researchgate.net
Yield Improvement Techniques
Maximizing the yield of this compound is a primary goal in its synthesis. An improved process has been reported to provide a 40-45% higher yield of the final Tazobactam product compared to first-generation manufacturing methods. researchgate.netscholarsresearchlibrary.com This was achieved by optimizing reaction conditions, such as conducting reactions in a mixture of toluene (B28343) and cyclohexane (B81311) under a mild vacuum to facilitate azeotropic water removal at a lower temperature, resulting in a ~20% improved yield for a key intermediate step. scholarsresearchlibrary.com
The choice of reagents also plays a critical role in yield improvement. The use of propiolic acid instead of acetylene gas in the cycloaddition step has been shown to improve the reaction yield under milder conditions. patsnap.com Additionally, employing trimethylsilane azide in the azidation step has been found to increase the synthesis yield of Tazobactam by suppressing the formation of isomers. google.com The use of silver acetate as a catalyst in certain steps has also been noted as a method to prepare related compounds. google.com
Safety Considerations in Synthetic Process Development
Safety is a paramount concern in the development of synthetic processes for pharmaceuticals. A significant safety improvement in the synthesis of this compound is the replacement of hazardous reagents. For example, using propiolic acid as a raw material avoids the use of acetylene gas, which is highly flammable and poses a significant safety risk, especially in large-scale production. patsnap.com
The selection of safer solvents and reaction conditions is also crucial. For instance, while some processes may use toluene, which has a high boiling point and can lead to residual solvent in the final product, alternative solvents are often sought. google.com The development of synthetic routes that are simple and have high selectivity not only improves efficiency but also enhances safety by reducing the number of processing steps and the handling of potentially hazardous materials. google.com Careful control of reaction temperatures, especially during oxidation steps involving potassium permanganate, is essential to prevent runaway reactions. google.com The use of a phase transfer catalyst can also contribute to a safer process by allowing for milder reaction conditions. google.com
Continuous Flow Chemistry Applications in this compound Synthesis
Continuous flow chemistry offers several advantages for the synthesis of pharmaceutical intermediates like this compound, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. While specific applications directly to the synthesis of the ester are emerging, related research points to its significant potential.
A continuous flow method has been developed for the deprotection of the diphenylmethyl (DPM) group, a common protecting group in β-lactam antibiotic synthesis, using cresol (B1669610) in a microreactor. researchgate.net This method is described as more efficient, faster, and higher-yielding for removing the DPM group in various β-lactam antibiotics. researchgate.net The application of continuous flow has also been explored in the broader synthesis of Tazobactam itself. researchgate.net These developments suggest that the key steps in the synthesis of this compound, such as oxidation, azidation, and cycloaddition, could be adapted to continuous flow processes, leading to a more efficient, safer, and scalable manufacturing process.
Integration of Continuous Flow for Specific Reaction Steps
The synthesis of this compound involves multiple chemical transformations, several of which have been successfully adapted to a continuous flow setup. A notable example is the semi-continuous flow process developed for the synthesis of key intermediates of tazobactam. lookchem.comnih.gov In this approach, specific, often hazardous or difficult-to-control reactions, are performed in microreactors, while other steps may remain in a batch or semi-batch mode. nih.govacs.org
One critical step that has been effectively translated to a continuous process is the ring-opening reaction of a penam sulfoxide diphenylmethyl ester with 2-mercaptobenzothiazole (B37678). google.com A Chinese patent describes a method where these reactants are continuously conveyed into a reactor, significantly improving reaction control. google.com The precise management of reaction parameters such as temperature and residence time in a continuous flow system is crucial for this transformation. google.com
Another key transformation in the synthesis of tazobactam intermediates that benefits from flow chemistry is the oxidation step. lookchem.com The use of potent oxidizing agents like peroxyacetic acid presents significant safety challenges in large-scale batch production due to the risk of thermal runaway. lookchem.com In a continuous flow setup, the small reactor volume and high surface-area-to-volume ratio allow for superior heat transfer, mitigating these risks and enabling the safe use of such reagents. lookchem.comnih.gov
Researchers have also successfully implemented continuous flow for the esterification step itself, where the carboxylic acid precursor is reacted with diphenylmethanol (B121723) to form the this compound. lookchem.comnih.gov In one documented process, a solution containing the acid intermediate and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) was mixed with a solution of diphenylmethanol in a T-shaped mixer and passed through a microreactor. lookchem.com This method resulted in a high yield of the desired ester. lookchem.comnih.gov
The following table summarizes the optimized conditions for a specific continuous flow esterification step to produce a key intermediate, 6α-Bromopenicillin-3α-carboxylic Acid Sulfoxide Diphenylmethyl Ester:
| Parameter | Optimized Value | Reference |
| Reactant 1 | 6α-Bromopenicillin-3α-carboxylic acid sulfoxide | lookchem.com |
| Reactant 2 | Diphenylmethanol | lookchem.com |
| Coupling Agent | EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) | lookchem.com |
| Catalyst | DMAP (4-dimethylaminopyridine) | lookchem.com |
| Solvent | Dichloromethane (CH2Cl2) | lookchem.com |
| Residence Time | 2 minutes | lookchem.com |
| Temperature | 25 °C | lookchem.com |
| Yield | 92.4% | lookchem.comnih.gov |
This interactive table allows for sorting and filtering of the data.
Advantages of Continuous Flow over Batch Processes in Synthesis
The adoption of continuous flow chemistry for the synthesis of this compound and its precursors offers a multitude of advantages over traditional batch manufacturing. mdpi.com These benefits span safety, efficiency, product quality, and cost-effectiveness.
Enhanced Safety: Continuous flow reactors handle only small volumes of reactants at any given time, which drastically reduces the risks associated with highly reactive intermediates or exothermic reactions. contractpharma.com This is a significant improvement over batch reactors, where large quantities of hazardous materials are often present. contractpharma.com The superior heat exchange capabilities of microreactors allow for better temperature control, preventing thermal runaways and the formation of dangerous byproducts. google.comcontractpharma.com
Consistent Product Quality: The steady-state operation of continuous flow reactors ensures that the reaction conditions remain constant, leading to a more consistent product quality and impurity profile from one run to the next. contractpharma.com This is often a challenge in batch production, where variations between batches can occur. The integration of Process Analytical Technology (PAT) is also more straightforward in continuous systems, allowing for real-time monitoring and control to ensure the product remains within the desired specifications. contractpharma.com
The following table provides a comparative overview of the advantages of continuous flow versus batch processing for the synthesis of pharmaceutical intermediates like this compound:
| Feature | Continuous Flow | Batch Process | Reference |
| Safety | High (small reaction volumes, superior heat control) | Lower (large volumes, potential for thermal runaway) | contractpharma.com |
| Efficiency | High (shorter reaction times, higher throughput) | Variable (longer reaction times, downtime between batches) | beilstein-journals.org |
| Yield | Often higher due to optimized conditions | Can be lower due to side reactions and scale-up issues | nih.govacs.org |
| Product Quality | High consistency | Potential for batch-to-batch variability | contractpharma.com |
| Scalability | Simpler (scaling out by running parallel lines) | Complex (re-optimization often needed) | beilstein-journals.org |
| Footprint | Smaller | Larger | contractpharma.com |
| Waste Generation | Lower | Higher | contractpharma.com |
This interactive table allows for sorting and filtering of the data.
Engineering Aspects and Reactor Design for Continuous Production
The successful implementation of continuous flow synthesis for this compound hinges on careful consideration of engineering aspects and appropriate reactor design. The choice of reactor is dictated by the specific requirements of the chemical transformation, including the reaction kinetics, heat and mass transfer needs, and the physical state of the reactants and products.
For the synthesis of this compound and its precursors, microreactors are a common choice. lookchem.comacs.org These can include simple tube or coil reactors, often made of materials like polytetrafluoroethylene (PTFE), which are chemically inert and offer excellent heat transfer. nih.gov The design of the reactor system often involves multiple components. A typical setup includes a feeding system with precise plunger or syringe pumps, mixing units such as T-shaped mixers, the microreactor itself where the reaction takes place, and a back-pressure regulator to control the system pressure. lookchem.com
In a documented semi-continuous process for a tazobactam intermediate, the reactor system was comprised of three plunger metering pumps, two T-shaped mixers, and two microreactors. lookchem.com An external high- and low-temperature-integrated machine was connected to maintain precise temperature control. lookchem.com For reactions involving multiple liquid phases or the generation of gases, more specialized reactor designs like bubble column reactors or membrane separators may be employed.
The design of a continuous reactor system for a specific ring-opening reaction in the tazobactam synthesis pathway involved a continuous reaction device coupled with a heat exchange device. google.com This setup allows for the raw materials to be rapidly heated to the desired reaction temperature and the product stream to be quickly cooled, thus minimizing the formation of isomers and byproducts that can occur with prolonged exposure to high temperatures in a batch process. google.com The specified operating conditions for this particular continuous process were a temperature range of 80-160 °C, a residence time of 10-100 minutes, and a reaction pressure of 0-10 MPa. google.com
The following table outlines key engineering and design considerations for the continuous production of this compound:
| Engineering Aspect | Design Consideration | Relevance to Synthesis | Reference |
| Reactor Type | Microreactors (e.g., tube, coil), Continuous Stirred Tank Reactors (CSTRs) | Choice depends on reaction kinetics and mixing requirements. Microreactors are common for fine chemical synthesis. | lookchem.comacs.org |
| Material of Construction | Chemically inert materials (e.g., PTFE, glass, stainless steel) | Prevents reaction with reactor surfaces and contamination of the product. | nih.gov |
| Mixing | T-shaped mixers, static mixers | Ensures efficient and rapid mixing of reactants, crucial for fast reactions. | lookchem.com |
| Heat Transfer | High surface-area-to-volume ratio, external heating/cooling jackets | Allows for precise temperature control, critical for safety and selectivity. | google.comcontractpharma.com |
| Pumping System | High-precision pumps (e.g., syringe, HPLC pumps) | Delivers accurate and stable flow rates of reactants. | lookchem.com |
| Process Control | Back-pressure regulators, in-line analytics (PAT) | Maintains system pressure and allows for real-time monitoring of the reaction. | lookchem.comcontractpharma.com |
| Residence Time Control | Reactor volume and flow rate | Precise control over reaction time to maximize conversion and minimize byproducts. | google.com |
This interactive table allows for sorting and filtering of the data.
Chemical Transformations and Protecting Group Chemistry of Tazobactam Diphenylmethyl Ester
Role of Diphenylmethyl Ester as a Carboxyl Protecting Group
In the multi-step synthesis of β-lactam antibiotics like Tazobactam (B1681243), the carboxylic acid group must be masked to prevent it from interfering with subsequent reactions. The diphenylmethyl (DPM) ester serves as an effective carboxyl protecting group for this purpose. Its utility stems from its chemical stability under a variety of reaction conditions required for the construction of the Tazobactam core.
Deprotection Strategies and Mechanisms
The removal of the diphenylmethyl protecting group is the final key step in synthesizing Tazobactam. The lability of the DPM group under specific conditions allows for its selective cleavage without degrading the sensitive β-lactam core. The mechanism of removal generally relies on the formation of the highly stable diphenylmethyl carbocation. Several methods have been developed to achieve this transformation efficiently.
Acid-catalyzed cleavage is a common strategy for removing acid-labile protecting groups like the DPM ester. The mechanism involves the protonation of the ester's carbonyl oxygen by a strong acid, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org However, for DPM esters, the cleavage proceeds via an AAL1-type mechanism. Here, the ether oxygen is protonated, followed by the departure of the tazobactam carboxylate group and the formation of a resonance-stabilized diphenylmethyl carbocation. acsgcipr.orgnih.gov This cation is then neutralized by a nucleophile or scavenger present in the reaction medium.
Trifluoroacetic acid (TFA) is frequently used for this purpose, often in a solvent like dichloromethane. rsc.orgresearchgate.net It is effective for cleaving tert-butyl-based protecting groups and can be applied to DPM esters as well. nih.govresearchgate.net The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the β-lactam ring. The choice of acid and reaction conditions must be carefully selected to ensure selective removal of the DPM group without causing degradation of the final product. acsgcipr.org
A notable method for the deprotection of Tazobactam diphenylmethyl ester involves the use of a phenolic matrix, such as meta-cresol, under thermal conditions. dntb.gov.uaacs.org This approach leverages the acidic nature of phenols and their ability to act as both a solvent and a reagent.
The proposed mechanism involves the transfer of a proton from the phenolic hydroxyl group to the ester's ether oxygen. Upon heating, the C-O bond cleaves, releasing the free carboxylic acid of Tazobactam and the stable diphenylmethyl carbocation. This carbocation is immediately "trapped" by another molecule of cresol (B1669610) in a Friedel-Crafts-type alkylation reaction, forming a diphenylmethyl-substituted cresol byproduct. This trapping step is crucial as it drives the reaction to completion. acs.org This method is particularly advantageous as it avoids the use of strong, corrosive mineral acids and can lead to high yields of the desired product. dntb.gov.uaresearchgate.net
Modern advancements in chemical manufacturing have led to the development of continuous flow technologies for the deprotection of this compound. researchgate.netacs.org This approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, reduced reaction times, and higher yields. researchgate.netacs.org
In a typical setup, a solution of the ester and a deprotecting agent, such as cresol, is pumped through a heated microreactor or a packed-bed reactor. researchgate.net The precise control over temperature, pressure, and residence time within the reactor allows for the optimization of the reaction to maximize conversion and minimize the formation of impurities. Research has demonstrated that using cresol in a continuous flow system is a more efficient, faster, and higher-yielding method for removing the DPM group compared to batch methods. researchgate.net This technology represents a significant step towards greener and more efficient manufacturing of β-lactam antibiotics. acs.org
Table 1: Research Findings on Continuous Flow Deprotection of β-Lactam DPM Esters
| Parameter | Details | Reference |
|---|---|---|
| Technology | Continuous flow chemistry in a microreactor | researchgate.net |
| Reactants | Diphenylmethyl (DPM) protected β-lactam antibiotics, Cresol | researchgate.net |
| Key Advantage | More efficient, faster, and higher-yield method for removing DPM group | researchgate.net |
| Application | Tested in the synthesis of several marketed β-lactam antibiotics | researchgate.net |
| Impact | Improves procedure safety and efficiency in Tazobactam synthesis | acs.org |
Derivatization and Further Chemical Modifications of the Ester Moiety
The diphenylmethyl ester in this context functions almost exclusively as a transient protecting group. Its primary role is to shield the carboxylic acid during synthesis and then be efficiently removed to yield the final active molecule. The available scientific literature focuses overwhelmingly on the synthesis of this compound and the subsequent cleavage (deprotection) of the ester group. There is a notable absence of research detailing the derivatization or further chemical modification of the diphenylmethyl moiety itself while it is attached to the Tazobactam core. Synthetic strategies are geared towards its removal, not its alteration, as any modification would be lost in the final deprotection step. Therefore, this area does not represent a synthetically useful or explored field of study for this particular intermediate.
Analytical Chemistry and Quality Control of Tazobactam Diphenylmethyl Ester
Identification and Characterization of Process-Related Impurities
The manufacturing process of Tazobactam (B1681243) Diphenylmethyl Ester can lead to the formation of several impurities. These can arise from starting materials, intermediates, or side reactions. A thorough understanding and characterization of these impurities are essential for process optimization and quality control.
Research has focused on identifying and isolating impurities present in Tazobactam Diphenylmethyl Ester. scholarsresearchlibrary.com High-Performance Liquid Chromatography (HPLC) analysis of the isolated ester has revealed the presence of at least four key process-related impurities, which have been found in ranges from 0.2% to 1.2%. scholarsresearchlibrary.com
The identification of these impurities was initially proposed based on Liquid Chromatography-Mass Spectrometry (LC-MS) data. scholarsresearchlibrary.com To confirm their structures, these impurities have been independently synthesized and isolated for comprehensive characterization. For instance, one impurity, referred to as compound 9, was synthesized from the intermediate diphenylmethyl 2β-chloromethyl-2α-methylpenam-3α-carboxylate (compound 5) and 2-mercaptobenzothiazole (B37678) (MBT) in aqueous N,N-dimethylformamide, followed by purification using column chromatography. scholarsresearchlibrary.com
Subsequently, two other impurities, compounds 10 and 11, were prepared through the oxidation of the synthesized compound 9 using potassium permanganate (B83412) in aqueous acetic acid. Their isolation was achieved using preparative HPLC. scholarsresearchlibrary.com A notable degradation product, an aminosulfinic acid diphenylmethyl ester (compound 12), was isolated from the aqueous acetone (B3395972) mother liquor of this compound and further purified. scholarsresearchlibrary.com
Once isolated, the definitive structures of the process-related impurities were elucidated using a combination of powerful spectroscopic techniques. scholarsresearchlibrary.com Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, plays a pivotal role in providing unequivocal structural identification. conicet.gov.ar
Advanced Analytical Methodologies for Purity and Quality Assurance
To ensure the consistent quality and purity of this compound, a range of advanced and validated analytical methods are employed. These techniques are essential for routine quality control, stability testing, and ensuring compliance with regulatory standards. clearsynth.com
Chromatographic techniques are the cornerstone of purity analysis for this compound. High-Performance Liquid Chromatography (HPLC) is the primary method used for quantifying the main component and its related impurities. scholarsresearchlibrary.com
LC-MS (Liquid Chromatography-Mass Spectrometry): This hyphenated technique is invaluable for the initial detection and identification of unknown impurities. scholarsresearchlibrary.com It combines the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry, providing molecular weight information that is crucial for preliminary impurity identification. researchgate.net
HPLC (High-Performance Liquid Chromatography): HPLC methods are developed and validated for the quantitative determination of purity and impurity levels. scholarsresearchlibrary.com In the context of this compound, HPLC analysis has been used to identify and quantify four major related substances. scholarsresearchlibrary.com
Preparative HPLC: This technique is used on a larger scale to isolate sufficient quantities of specific impurities from the reaction mixture for the purpose of structural characterization and for use as reference standards. scholarsresearchlibrary.comresearchgate.net
Gas Chromatography (GC): While less common for large, non-volatile molecules like this compound, GC may be used to analyze for volatile organic impurities or residual solvents that may be present from the manufacturing process.
Spectroscopic techniques are used in conjunction with chromatography to confirm the identity and structure of both the main compound and its impurities. scholarsresearchlibrary.comconicet.gov.ar
NMR (Nuclear Magnetic Resonance): As the most powerful tool for structural elucidation, NMR is used to confirm the identity of this compound and to characterize any isolated impurities definitively. conicet.gov.ar
IR (Infrared Spectroscopy): IR spectroscopy is a rapid and reliable technique used to identify functional groups present in the molecule. It serves as a valuable identity confirmation test.
MS (Mass Spectrometry): MS provides critical information regarding the molecular weight and fragmentation pattern of a compound. It is used extensively in LC-MS systems for impurity identification and can also be used as a standalone technique for structural confirmation. scholarsresearchlibrary.com
To provide absolute confirmation of the empirical formula and the three-dimensional structure of the molecule, elemental analysis and crystallographic methods are employed.
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) within a compound. The results are compared against the theoretical values calculated from the molecular formula to confirm the compound's elemental composition and purity. scholarsresearchlibrary.com For example, analytical calculations for a related impurity with the formula C₂₈H₂₄N₂O₇S₃ were C, 56.36%; H, 4.05%; N, 4.69%; S, 16.12%. The found values were C, 56.32%; H, 4.01%; N, 4.65%; S, 16.09%, confirming the proposed structure. scholarsresearchlibrary.com
Crystallographic Methods: X-ray crystallography provides unambiguous proof of the molecular structure, including the stereochemistry, by determining the precise arrangement of atoms in a crystal. A crystal structure for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 628386, providing definitive stereochemical and conformational information. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 89789-07-1 | clearsynth.comanalyticachemie.in |
| Molecular Formula | C₂₃H₂₂N₄O₅S | clearsynth.comanalyticachemie.inanalyticachemie.in |
| Molecular Weight | 466.51 g/mol | clearsynth.comanalyticachemie.in |
| Appearance | Off-white powder | analyticachemie.in |
| Melting Point | 225.0 - 227.8 °C | analyticachemie.in |
Table 2: Example Elemental Analysis Data for a Process-Related Impurity (C₂₈H₂₄N₂O₇S₃)
| Element | Calculated (%) | Found (%) | Source |
| Carbon (C) | 56.36 | 56.32 | scholarsresearchlibrary.com |
| Hydrogen (H) | 4.05 | 4.01 | scholarsresearchlibrary.com |
| Nitrogen (N) | 4.69 | 4.65 | scholarsresearchlibrary.com |
| Sulfur (S) | 16.12 | 16.09 | scholarsresearchlibrary.com |
Compound Names
Method Development and Validation for Analytical Applications
The development and validation of analytical methods are critical for ensuring the quality and consistency of this compound. High-Performance Liquid Chromatography (HPLC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are commonly employed techniques for the analysis of tazobactam and its related compounds. jchr.orgijpsm.com The validation of these methods is performed in accordance with the International Conference on Harmonisation (ICH) guidelines to ensure that the analytical procedure is suitable for its intended purpose. jchr.orgresearchgate.net
Method development for this compound analysis typically involves the optimization of several chromatographic parameters. The choice of the stationary phase, such as a C18 or C8 column, is a crucial first step. jchr.orgwho.int The mobile phase composition, often a mixture of a buffer solution and an organic solvent like acetonitrile (B52724) or methanol, is carefully adjusted to achieve optimal separation of the main compound from any impurities. ijpsm.comresearchgate.net The pH of the buffer is also a critical parameter that can significantly influence the retention and peak shape of the analyte. ijpsm.com Other parameters that are optimized include the flow rate, injection volume, and the detection wavelength, which is often set in the UV region. jchr.orgwho.int
Once the method is developed, it undergoes a rigorous validation process to demonstrate its reliability. The key validation parameters include linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Linearity is established by analyzing a series of solutions with known concentrations of the analyte and demonstrating a direct proportional relationship between concentration and the analytical response. jchr.org
Precision is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with the relative standard deviation (%RSD) of the results being a key indicator of the method's consistency. jchr.orgwho.int
Accuracy is determined by measuring the recovery of a known amount of the analyte spiked into a sample matrix. researchgate.net
The LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. jchr.org
Robustness is evaluated by making small, deliberate variations in the method parameters (e.g., flow rate, mobile phase composition) to assess the method's reliability during normal usage. nih.gov
The following table summarizes typical validation parameters for an RP-HPLC method developed for the analysis of tazobactam-related compounds.
Table 1: Example of HPLC Method Validation Parameters for Tazobactam Analysis
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Linearity Range | 2-10 µg/ml | jchr.org |
| Correlation Coefficient (r²) | > 0.999 | jchr.org |
| Accuracy (% Recovery) | 98-102% | researchgate.net |
| Precision (%RSD) | < 2% | jchr.orgwho.int |
| Limit of Detection (LOD) | 0.143 µg/ml | jchr.org |
| Limit of Quantification (LOQ) | 0.435 µg/ml | jchr.org |
| Robustness | No significant impact on results from minor variations | nih.gov |
Quality Control in Pharmaceutical Intermediate Manufacturing
Quality control during the manufacturing of this compound, a key pharmaceutical intermediate, is essential to ensure the purity and safety of the final active pharmaceutical ingredient, Tazobactam. researchgate.netscholarsresearchlibrary.com The manufacturing process of this compound can introduce various process-related impurities and degradation products that must be identified, quantified, and controlled. scholarsresearchlibrary.com
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical tool used to identify unknown impurities in the manufacturing process of this compound. scholarsresearchlibrary.com Through techniques like LC-MS, specific process-related impurities have been identified, synthesized, and characterized. scholarsresearchlibrary.com This allows for the development of analytical methods that can effectively monitor and control the levels of these impurities in each batch of the intermediate.
A critical aspect of quality control is the implementation of stability-indicating analytical methods. researchgate.net These methods are designed to separate the main compound from its potential degradation products that may form under various stress conditions such as exposure to acid, base, heat, and oxidation. researchgate.netnih.gov For example, a known degradation impurity of this compound is aminosulfinic acid diphenylmethyl ester, which has been isolated from the mother liquor during the manufacturing process. scholarsresearchlibrary.com
The table below lists some of the potential impurities that may be encountered during the synthesis of this compound.
Table 2: Potential Impurities in the Synthesis of this compound
| Impurity Name | Source/Type | Reference |
|---|---|---|
| Azetidinonedisulfide diphenylmethyl ester | Process-related impurity | scholarsresearchlibrary.com |
| Chloromethylpenam diphenylmethyl ester | Process-related impurity | scholarsresearchlibrary.com |
| Azidomethylpenam diphenylmethyl ester | Process-related impurity | scholarsresearchlibrary.com |
| Aminosulfinic acid diphenylmethyl ester | Degradation impurity | scholarsresearchlibrary.com |
| Isomer by-products from azidation | Process-related impurity | google.com |
By implementing robust analytical methods and stringent quality control measures, manufacturers can ensure that this compound meets the required purity specifications before it is used in the synthesis of the final drug product.
Patent Landscape and Intellectual Property in Tazobactam Diphenylmethyl Ester Synthesis
Overview of Key Patents in Synthetic Routes
The intellectual property surrounding the synthesis of Tazobactam (B1681243) Diphenylmethyl Ester is primarily centered on various methods to construct the penam (B1241934) nucleus and introduce the triazole side chain. Several key patents delineate different approaches, each with its own set of advantages and challenges.
A significant patent, CN112174983B , discloses a preparation method starting from a penicillanic sulfoxide (B87167) acid diphenylmethyl ester debrominated substance. This route involves a sequence of thermal cracking ring-opening, chloromethylation, oxidation, azidation, and cyclization to yield Tazobactam Diphenylmethyl Ester. patsnap.com A key innovation in this patent is the strategy of constructing the side chain after the oxidation step and utilizing azidotrimethylsilane (B126382) instead of sodium azide (B81097) or 1H-1,2,3-triazole. This approach is claimed to reduce the formation of isomeric by-products, thereby leading to higher purity and yield. patsnap.com
Another notable patent, CN105085544A , describes a synthesis method that reacts 1-H-1,2,3-triazole with sodium hydroxide (B78521) or potassium hydroxide to form a crystalline sodium or potassium 1,2,3-triazolide. This is then reacted with diphenylmethyl 2β-chloromethyl penicillanate, followed by a double-oxidation reaction to obtain this compound. google.com This method is presented as a safer and more efficient alternative to routes that involve high-pressure and high-temperature reactions with acetylene (B1199291) gas. google.com
A different synthetic strategy is outlined in a patent that utilizes 6-APA (6-aminopenicillanic acid) as the starting material. This process involves a series of reactions including esterification, oxidation, and reductive debromination to form a key intermediate, 6,6-dihydropenam sulfoxide acid diphenylmethyl ester. patsnap.com Subsequently, a triazole ring is introduced using 2-triphenyl silicon-1,2,3-triazole, followed by oxidation and deprotection to yield tazobactam. patsnap.com This patent highlights the use of a phase transfer catalyst to improve reaction rate and purity. patsnap.com
The following table provides a summary of key patents and their disclosed synthetic approaches:
| Patent Number | Starting Material | Key Reaction Steps | Noted Advantages |
| CN112174983B | Penicillanic sulfoxide acid diphenylmethyl ester debrominated substance | Thermal cracking, chloromethylation, oxidation, azidation, cyclization | Reduced isomer by-products, higher purity and yield patsnap.com |
| CN105085544A | 1-H-1,2,3-triazole and diphenylmethyl 2β-chloromethyl penicillanate | Formation of crystalline sodium/potassium 1,2,3-triazolide, reaction with penicillanate, double oxidation | High safety, suitable for industrial production, high selectivity and yield google.com |
| Eureka | Patsnap (6-APA route) | 6-APA (6-aminopenicillanic acid) | Esterification, oxidation, reductive debromination, introduction of triazole ring, oxidation, deprotection | Improved reaction rate and purity through phase transfer catalysis, reduced production cost and pollution patsnap.com |
Innovations in Process Design and Intermediate Preparation
Innovations in the synthesis of this compound have focused on improving efficiency, safety, and cost-effectiveness. These advancements are often detailed within patent literature and scientific publications, showcasing novel approaches to process design and the preparation of key intermediates.
The preparation of intermediates with high purity is another critical aspect of process innovation. Patent CN105085544A emphasizes the purification and crystallization of sodium or potassium 1,2,3-triazolide before its reaction with the penicillanate intermediate. google.com This step is crucial for achieving high selectivity and yield in the subsequent reaction. google.com
Innovations in intermediate preparation also include methods to control stereochemistry and reduce the formation of unwanted by-products. The method described in CN112174983B , for example, which involves constructing the side chain after oxidation, is specifically designed to minimize the generation of isomers. patsnap.com A separate patent details a synthesis method that adds a sulfur atom single oxidization step to block the possibility of ring expansion, effectively controlling the transformation of five-membered ring products to six-membered ring by-products during the hydrazoic reaction. patsnap.com
Implications of Patent Expiry and Generic Manufacturing
The expiration of patents for the blockbuster drug Zosyn® (piperacillin/tazobactam) has had a profound impact on the market for Tazobactam and its intermediates, including this compound. greyb.com Patent expiry opens the door for generic manufacturers to enter the market, leading to increased competition and significant price reductions. patentpc.comdrugpatentwatch.comjocpr.com
The first generic version of piperacillin (B28561)/tazobactam was approved in 2009, and since then, numerous other companies have introduced their own generic versions. greyb.com This influx of generic competition has driven down the price of the final drug product, making it more accessible to a wider range of patients. drugpatentwatch.com The market for piperacillin and tazobactam for injection is expected to see a compound annual growth rate (CAGR) of around 5-7% between 2025 and 2033, with the competitive landscape becoming more intense due to increasing generic competition. datainsightsmarket.com
For manufacturers of this compound, the rise of generic piperacillin/tazobactam has created a significant market opportunity. Generic drug producers require a reliable and cost-effective supply of the active pharmaceutical ingredient (API) and its key intermediates. This has led to increased demand for this compound from various pharmaceutical manufacturers worldwide. The manufacturing of piperacillin/tazobactam APIs is predominantly based in China and India, driven by lower production costs. precisionbusinessinsights.com
However, the generic market also presents challenges. Studies have raised concerns about the potency and quality of some generic versions of piperacillin/tazobactam, with some generic brands showing lower relative potency compared to the originator product. gabionline.netnih.gov This highlights the importance of stringent quality control in the manufacturing of both the final drug product and its intermediates, including this compound.
The entry of multiple generic manufacturers can lead to intense price competition, which can impact the profit margins for all players in the market. patentpc.com The timing of a generic's entry into the market is also a critical factor in determining its market share and profitability. patentpc.com The process of bringing a generic drug to market often involves patent litigation, where generic manufacturers may challenge the validity of existing patents. nih.gov
Q & A
Basic Research Questions
Q. How can Tazobactam Diphenylmethyl Ester be chemically identified and distinguished from structurally related β-lactamase inhibitors?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C23H22N4O5S) . Pair this with nuclear magnetic resonance (NMR) spectroscopy to analyze the stereochemistry, particularly the 2S,5R configuration of the bicyclic core and the diphenylmethyl ester moiety . Compare retention times via HPLC against known standards, as demonstrated in studies where tazobactam derivatives serve as internal standards .
Q. What are the established synthetic pathways for this compound, and what intermediates are critical?
- Methodological Answer : Synthesis typically involves coupling 6,6-dihydropenicillanic acid 1-oxide with diphenylmethyl chloride. Key intermediates include (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (CAS 87579-78-0) . Monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization in non-polar solvents. Protect reactive groups (e.g., the β-lactam ring) to prevent degradation during esterification .
Q. Which analytical methods are validated for quantifying this compound in complex matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 220–260 nm) is widely used. Optimize mobile phases (e.g., acetonitrile-phosphate buffer) to resolve the compound from degradation products. Validate methods per ICH guidelines, including linearity (1–100 µg/mL), precision (RSD <2%), and recovery (>95%) . For trace analysis, LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Compare results with computational models (e.g., Arrhenius plots) to predict shelf life. Address discrepancies by standardizing buffer systems (e.g., avoid phosphate buffers if they catalyze hydrolysis) and validating storage conditions across independent labs .
Q. What experimental design considerations are critical for optimizing the enzymatic inhibition kinetics of this compound?
- Methodological Answer : Use a Michaelis-Menten kinetics framework with β-lactamase enzymes (e.g., TEM-1 or SHV-1). Vary substrate concentrations (0.1–10× Km) and measure IC50 values via fluorometric assays. Include positive controls (e.g., clavulanic acid) and account for esterase-mediated hydrolysis of the diphenylmethyl group, which may alter inhibition potency .
Q. How does the diphenylmethyl ester group influence the pharmacokinetic profile of Tazobactam compared to its sodium salt form?
- Methodological Answer : Perform comparative in vitro permeability assays (e.g., Caco-2 cell monolayers) and in vivo pharmacokinetic studies in rodent models. Measure logP values to assess lipophilicity differences and use LC-MS to quantify plasma concentrations of the active metabolite (tazobactam acid). The ester’s lipophilicity may enhance membrane penetration but reduce aqueous solubility, requiring formulation adjustments .
Q. What strategies mitigate challenges in reproducing synthetic yields of this compound across laboratories?
- Methodological Answer : Standardize catalyst purity (e.g., use anhydrous triethylamine) and reaction moisture levels (<0.1% H2O). Document solvent batch variations (e.g., dichloromethane peroxide content) and employ statistical design of experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry). Share raw NMR and HPLC data via open-access repositories to enhance reproducibility .
Q. How can researchers address gaps in the literature regarding the ecological impact of this compound metabolites?
- Methodological Answer : Conduct biodegradation studies using activated sludge models (OECD 301F) and analyze metabolites via high-resolution LC-MS. Compare environmental persistence with structurally related esters (e.g., cetirizine ethyl ester ). Use computational toxicity prediction tools (e.g., ECOSAR) to prioritize metabolites for ecotoxicological testing .
Methodological Guidance for Rigorous Research
- Data Presentation : Include raw chromatograms, NMR spectra, and statistical analyses (e.g., ANOVA tables) in supplementary materials. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to avoid duplicating data in text and tables .
- Reproducibility : Pre-register synthetic protocols and analytical conditions on platforms like Zenodo. Use IUPAC nomenclature consistently and report uncertainties (e.g., ±95% confidence intervals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
